Cas no 1806967-78-1 (6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)

6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine
-
- Inchi: 1S/C7H3ClF2N2O/c8-5-1-3(6(9)10)4(2-11)7(13)12-5/h1,6H,(H,12,13)
- InChI Key: UUJRXHMSUVFODD-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)F)=C(C#N)C(N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 364
- XLogP3: 1.1
- Topological Polar Surface Area: 52.9
6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029055151-1g |
6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine |
1806967-78-1 | 97% | 1g |
$2,980.00 | 2022-03-31 | |
Alichem | A029055151-500mg |
6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine |
1806967-78-1 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029055151-250mg |
6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine |
1806967-78-1 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine Related Literature
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
3. Book reviews
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Additional information on 6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine
Research Brief on 6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine (CAS: 1806967-78-1)
6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine (CAS: 1806967-78-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative is recognized for its potential as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and antimicrobial activity. Recent studies have explored its utility in drug discovery, emphasizing its structural uniqueness and reactivity.
Recent research has focused on the compound's role in the development of novel agrochemicals and pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy as a precursor in synthesizing inhibitors for bacterial dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens. The study demonstrated that derivatives of 6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine exhibited potent inhibitory activity against Escherichia coli and Staphylococcus aureus, suggesting its potential in addressing antibiotic resistance.
Another significant application of this compound lies in its use as a building block for fluorinated heterocycles, which are increasingly important in medicinal chemistry due to their enhanced metabolic stability and bioavailability. A 2022 paper in Organic Letters detailed a scalable synthetic route for 6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine, optimizing reaction conditions to achieve high yields (85-90%) while minimizing byproducts. This advancement is critical for industrial-scale production and further pharmacological evaluation.
In addition to its antimicrobial properties, the compound has shown promise in oncology research. Preliminary data from a 2024 preclinical study (unpublished, but presented at the AACR Annual Meeting) indicated that fluorinated pyridine derivatives, including 6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine, could modulate kinase activity in cancer cell lines, particularly those associated with aberrant MAPK signaling. These findings underscore its versatility as a scaffold for targeted therapies.
Despite these advancements, challenges remain in fully elucidating the compound's pharmacokinetic profile and toxicity. Current efforts, such as those documented in a 2023 Chemical Research in Toxicology report, are employing in vitro and in vivo models to assess its metabolic pathways and potential off-target effects. Early results suggest that the difluoromethyl group may influence hepatic clearance rates, warranting further structural optimization.
In conclusion, 6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine (CAS: 1806967-78-1) represents a multifaceted tool in modern drug discovery. Its applications span antimicrobial development, fluorinated scaffold synthesis, and kinase modulation, with ongoing research refining its therapeutic potential. Future directions include structure-activity relationship (SAR) studies and clinical translation of its derivatives, positioning this compound as a valuable asset in combating global health challenges.
1806967-78-1 (6-Chloro-3-cyano-4-(difluoromethyl)-2-hydroxypyridine) Related Products
- 1402004-22-1(2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL)
- 56622-55-0(N-ethyl-6-methyl-3-Pyridinemethanamine)
- 1184397-90-7([(5-Methylfuran-2-yl)methyl](4-methylpentyl)amine)
- 895650-34-7(N-(3-chlorophenyl)-2-3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 2137135-49-8((8aR)-2-methyl-octahydropyrrolo1,2-apiperazine-1,4,7-trione)
- 2228974-62-5(1-(benzyloxy)-4-(2-methylbut-3-yn-2-yl)benzene)
- 292040-82-5(1-(4-chlorophenyl)methyl-1H-imidazol-2-amine)
- 1339814-28-6(2-amino-4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpentanoic acid)
- 16495-67-3(N-Isopropyl-4-methoxyaniline)
- 731779-03-6(N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine)




